molecular formula C12H15ClFN B11783658 1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B11783658
M. Wt: 227.70 g/mol
InChI Key: FPJZRDUOKQUVJL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-azabicyclo[311]heptane hydrochloride is a bicyclic compound that features a fluorophenyl group and an azabicycloheptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reaction of tricyclo[4.1.0.02,7]heptane derivatives with appropriate reagents. For example, tricyclo[4.1.0.02,7]heptane can react with arenesulfonyl derivatives under radical conditions to form bicyclo[3.1.1]heptane derivatives . The reaction conditions often involve photochemical or thermal initiation, and the presence of catalysts or radical initiators can influence the reaction outcome .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or benzene .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride

InChI

InChI=1S/C12H14FN.ClH/c13-11-3-1-10(2-4-11)12-5-9(6-12)7-14-8-12;/h1-4,9,14H,5-8H2;1H

InChI Key

FPJZRDUOKQUVJL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CNC2)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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